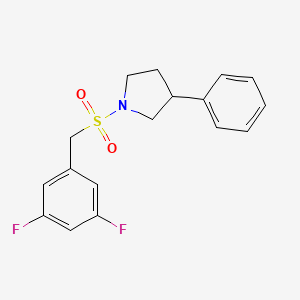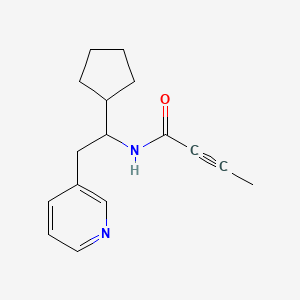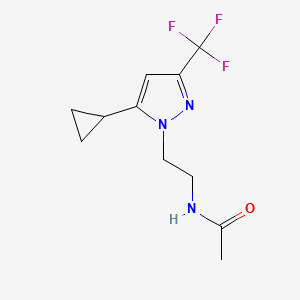
1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural and synthetic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring substituted with a phenyl group at one position and a 3,5-difluorobenzylsulfonyl group at another position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrrolidines are known to participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl and difluorobenzyl groups, as well as the pyrrolidine ring, would influence properties such as polarity, solubility, and reactivity .科学的研究の応用
Julia-Kocienski Olefination
The Julia-Kocienski olefination technique employs sulfones, including those similar to 1-((3,5-Difluorobenzyl)sulfonyl)-3-phenylpyrrolidine, as key intermediates for synthesizing alkenes and dienes. This method has been demonstrated with 3,5-bis(trifluoromethyl)phenyl sulfones, showing good yields and stereoselectivities, indicating potential utility in synthesizing complex molecular structures (Alonso et al., 2005).
Aza-Michael Addition
The aza-Michael addition of enantiopure 1-aminopyrrolidines to alkenyl sulfones, resulting in β-amino sulfones, showcases another application. This process involves catalysis by ytterbium trifluoromethanesulfonate and yields products with high diastereoselectivities and enantiomeric excesses, highlighting a pathway for synthesizing α-alkylated β-amino sulfones with significant purity and yield (Enders et al., 2000).
Zwitterionic Synthons
The creation of zwitterionic synthons from o-halobenzyl and p-halobenzyl sulfones for the synthesis of ortho-substituted cinnamates and pharmaceuticals, including biarylacetic acids, illustrates the versatility of sulfone derivatives in synthesizing complex organic molecules. This approach leverages palladium-catalyzed cross-coupling reactions, underscoring the strategic role of sulfones in pharmaceutical synthesis (Costa et al., 2002).
Carbonic Anhydrase Inhibitors
Sulfone derivatives have also been utilized in the design of carbonic anhydrase inhibitors for glaucoma treatment. These compounds, featuring perfluoroalkyl/aryl-substituted sulfonamides, have shown high affinity toward carbonic anhydrase isozymes, offering a new class of topical intraocular pressure-lowering agents (Scozzafava et al., 2000).
Trifluoromethylated Compounds
The synthesis of trifluoromethylated compounds via 1,3-dipolar cycloaddition of trifluoro-3-phenylsulfonylpropene with nitrones demonstrates the utility of sulfone derivatives in introducing trifluoromethyl groups into organic molecules, offering pathways to synthesize compounds with potential biological activity (Tsuge et al., 1995).
将来の方向性
特性
IUPAC Name |
1-[(3,5-difluorophenyl)methylsulfonyl]-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-16-8-13(9-17(19)10-16)12-23(21,22)20-7-6-15(11-20)14-4-2-1-3-5-14/h1-5,8-10,15H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMYVFUQJFDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663433.png)
![2-[4-(Furan-2-ylmethylsulfanyl)phenyl]acetic acid](/img/structure/B2663434.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2663438.png)

![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)

![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)

![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)
